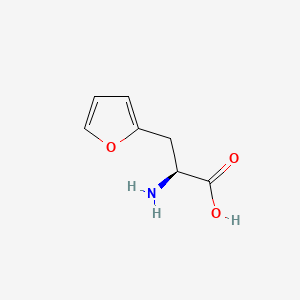

(S)-2-Amino-3-(furan-2-yl)propanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-2-Amino-3-(furan-2-yl)propanoic acid is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It’s known that this compound is a crucial component of certain hepatotoxic cyclopeptides, such as rhizonin a and b . These cyclopeptides are produced by bacterial endosymbionts of the fungus Rhizopus microsporus, and their toxicity critically depends on the presence of 3-furylalanine (Fua) residues .

Mode of Action

It’s known that the compound is incorporated into cyclopeptides by non-ribosomal peptide synthetases (nrps) . The exact mechanism of this incorporation remains elusive .

Biochemical Pathways

L-2-Furylalanine is involved in the biosynthesis of Rhizonin, a hepatotoxic cyclopeptide . A suite of isotope labeling experiments identified tyrosine and L-DOPA as Fua precursors, providing the first mechanistic insight . Dioxygenase RhzB was identified as necessary and sufficient for Fua formation . RhzB is a novel type of heme-dependent aromatic oxygenases (HDAO) that enabled the discovery of the bingchamide biosynthesis gene cluster through genome mining .

Result of Action

It’s known that the compound plays a critical role in the toxicity of certain cyclopeptides . The presence of 3-furylalanine (Fua) residues in these cyclopeptides is crucial for their toxicity .

Action Environment

It’s known that the compound is stable under acidic conditions when proximate aromatic residues are present .

生物活性

(S)-2-Amino-3-(furan-2-yl)propanoic acid, also known as furan-2-yl alanine, is a chiral amino acid derivative notable for its unique structural features, particularly the presence of a furan ring. This compound has garnered attention in medicinal chemistry and biochemistry due to its diverse biological activities, which include neurotransmitter-like effects, antioxidant properties, and potential anticoagulant effects.

Structural Characteristics

The molecular formula of this compound is C7H9NO2, with a molecular weight of approximately 155.15 g/mol. The furan ring contributes to its distinctive chemical properties, influencing its interactions within biological systems.

Biological Activities

-

Neurotransmitter Activity :

- This compound may act as a neurotransmitter or modulator in the central nervous system. Its structural similarity to other amino acids involved in neurotransmission suggests potential roles in synaptic plasticity and neuronal signaling pathways.

-

Antioxidant Properties :

- The furan moiety enhances the compound's ability to scavenge free radicals, which may provide protective effects against oxidative stress. This property is critical in preventing cellular damage and may have implications for neuroprotection.

-

Anticoagulant Effects :

- Preliminary studies indicate that this compound could influence coagulation pathways. However, further research is necessary to confirm these effects and elucidate the underlying mechanisms.

Synthesis Methods

Various synthetic routes have been developed to produce this compound, focusing on achieving high purity and yield for pharmaceutical applications. Common methods include:

- Enzymatic Synthesis : Utilizing specific enzymes to catalyze the formation of the compound from simpler precursors.

- Chemical Synthesis : Employing traditional organic synthesis techniques involving furan derivatives and amino acids.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neurotransmitter | Modulates synaptic plasticity and neuronal signaling | |

| Antioxidant | Scavenges free radicals, providing cellular protection | |

| Anticoagulant | Influences coagulation pathways (preliminary findings) |

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other amino acids that exhibit biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| L-Tyrosine | Aromatic ring structure | Precursor for neurotransmitters like dopamine |

| L-Tryptophan | Indole ring structure | Precursor for serotonin |

| L-Cysteine | Contains a thiol group | Important for protein structure and function |

The unique furan ring in this compound enhances its reactivity and interaction profiles compared to these compounds.

属性

IUPAC Name |

(2S)-2-amino-3-(furan-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZQHZDTHUUJQJ-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70925938 |

Source

|

| Record name | 3-Furan-2-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70925938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127682-08-0 |

Source

|

| Record name | 3-Furan-2-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70925938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does (S)-2-Amino-3-(furan-2-yl)propanoic acid act as a feeding deterrent? What is its target and what are the downstream effects?

A1: The research primarily focuses on the isolation and identification of this compound as a novel natural product exhibiting strong feeding deterrent activity against Myrmica rubra ants. [] The exact mechanism of action and target of this dipeptide within the ants are not explored in the study. Further research is needed to understand how this compound interacts with ant sensory or neural pathways to elicit a deterrent response.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。